4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL
Overview
Description
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL is an organic compound characterized by the presence of an allyloxy group attached to a phenyl ring, which is further connected to a methanethiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL typically involves the reaction of 4-allyloxyphenol with a suitable thiolating agent. One common method is the reaction of 4-allyloxyphenol with methanethiol in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: The allyloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions to facilitate substitution reactions
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Corresponding hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used
Scientific Research Applications
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. The allyloxy group may also participate in interactions with other molecules, contributing to the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-(Allyloxy)phenyl fluorosulfate
- 4-(Allyloxy)phenyl acetate
- 4-(Allyloxy)phenyl isocyanide
Uniqueness
4-(2-PROPEN-1-YLOXY)-BENZENEMETHANETHIOL is unique due to the presence of both an allyloxy group and a methanethiol group on the phenyl ringFor instance, while 4-(Allyloxy)phenyl fluorosulfate is used as an electrolyte additive, this compound’s thiol group allows for different types of chemical interactions and applications .
Properties
Molecular Formula |
C10H12OS |
---|---|
Molecular Weight |
180.27 g/mol |
IUPAC Name |
(4-prop-2-enoxyphenyl)methanethiol |
InChI |
InChI=1S/C10H12OS/c1-2-7-11-10-5-3-9(8-12)4-6-10/h2-6,12H,1,7-8H2 |
InChI Key |
ZZUPZSRZTWIEGJ-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)CS |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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